4-(Trifluoromethoxy)piperidine

描述

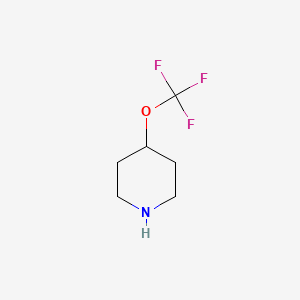

4-(Trifluoromethoxy)piperidine is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests it may interact with transition metals and organoboron reagents in these reactions.

Mode of Action

In the context of sm cross-coupling reactions, it’s likely that this compound participates in the formation of carbon-carbon bonds . The SM coupling reaction involves the interaction of an organoboron compound with a halide or similar compound in the presence of a palladium catalyst .

Biochemical Pathways

Given its use in sm cross-coupling reactions, it’s likely involved in the synthesis of complex organic molecules .

Result of Action

In the context of SM cross-coupling reactions, this compound likely contributes to the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Action Environment

The efficacy and stability of 4-(Trifluoromethoxy)piperidine likely depend on various environmental factors, such as temperature, pH, and the presence of other reactants. In the context of SM cross-coupling reactions, the reaction conditions are typically mild and tolerant of various functional groups .

生物活性

4-(Trifluoromethoxy)piperidine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its biochemical interactions, pharmacological implications, and ongoing research.

Chemical Structure and Properties

This compound has the molecular formula . Its structure includes a piperidine ring with a trifluoromethoxy substituent at the fourth position. The presence of the trifluoromethoxy group is known to influence the compound's solubility and reactivity, making it a valuable scaffold in drug development.

Target Interactions

The specific biological targets of this compound are still under investigation. However, preliminary studies suggest that it may interact with various enzymes and receptors, modulating their activity. For instance, it has been observed to influence metabolic pathways by altering enzyme catalytic activities through mechanisms such as inhibition or activation .

Cellular Effects

Research indicates that this compound can affect cellular processes by modulating signaling pathways and gene expression. It may impact the phosphorylation status of key proteins involved in signaling cascades, leading to alterations in cell function. Additionally, it can interact with transcription factors or epigenetic modifiers, resulting in significant changes in gene expression profiles .

Pharmacokinetics

Data on the pharmacokinetics of this compound remain limited. Its bioavailability and metabolic stability are crucial for understanding its therapeutic potential. Current studies indicate that environmental factors may influence its efficacy and stability, although specific details are still being elucidated .

Enzyme Interaction Studies

In laboratory settings, this compound has been shown to interact with various enzymes, suggesting potential applications in enzyme inhibition studies. For example, compounds containing trifluoromethyl groups have been noted for their enhanced biological activities, which could be linked to their ability to modulate enzyme functions .

Clinical Relevance

The compound's structural similarity to known pharmacophores has led researchers to explore its potential as a pharmaceutical intermediate. Ongoing studies aim to identify specific therapeutic applications, particularly in areas such as oncology and infectious diseases .

Applications in Scientific Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As a building block for synthesizing complex organic molecules.

- Biological Studies : Investigated for enzyme inhibition and receptor binding activities.

- Industrial Applications : Utilized in developing agrochemicals and other industrial products .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)-piperidine | Structure similar without methyl group | Affects lipophilicity differently |

| 4-Methylpiperidine | Lacks trifluoromethoxy | Primarily used as a solvent or reagent |

| N-(Trifluoromethyl)benzamide | Contains an amide functional group | Different biological contexts |

科学研究应用

Pharmaceutical Development

4-(Trifluoromethoxy)piperidine and its derivatives are utilized in developing drugs targeting pain relief and inflammatory conditions. Its unique trifluoromethoxy substitution enhances lipophilicity, potentially improving binding interactions with biological targets, making it a candidate for medicinal chemistry research.

Chemical Synthesis

This compound serves as a crucial building block for synthesizing secondary amines containing the CF3O-group . A convenient synthetic approach has been developed for the multigram preparation of this compound, which involves a 5-stage synthesis starting from 4-hydroxypiperidine with an overall yield of 40% . The first stage involves acylating 4-hydroxypiperidine with benzoyl chloride, followed by transforming the product into N-benzoyl-4-(trifluoromethoxy)piperidine using the Hiyama method .

Soluble Epoxide Hydrolase Inhibitors

Research indicates that 4-(4-(Trifluoromethoxy)phenyl)piperidine and its derivatives exhibit biological activities as potential inhibitors of soluble epoxide hydrolase. This enzyme is involved in physiological processes, including inflammation and pain modulation.

Reaction Conditions

4-(4-(Trifluoromethoxy)phenyl)piperidine hydrochloride can be synthesized from 4-(4-(trifluoromethoxy)phenyl)piperidine-1-formic acid tert-butyl ester in methanol with hydrogen chloride at 20°C for 3 hours, yielding 100% of the product .

RBP4 Antagonists

属性

IUPAC Name |

4-(trifluoromethoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGQGFIISHCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis of 4-(trifluoromethoxy)piperidine described in the research paper?

A1: The research paper details a novel synthetic approach for producing multigram quantities of this compound []. This is significant because the compound is a valuable building block in medicinal chemistry, and the developed method provides a practical way to access it in quantities sufficient for further research and development. The five-step synthesis starts with readily available 4-hydroxypiperidine and achieves an overall yield of 40% []. This method utilizes readily available reagents and employs a straightforward approach making it suitable for broader application in synthesizing other secondary amines containing the trifluoromethoxy (CF3O-) group.

Q2: What spectroscopic data confirms the structure of the synthesized this compound?

A2: The researchers confirmed the structure and composition of the synthesized this compound using a combination of spectroscopic techniques: 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and elemental analysis []. These techniques provide complementary information about the compound's structure, ensuring its accurate identification.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。